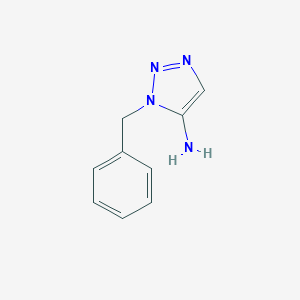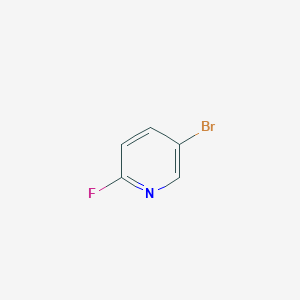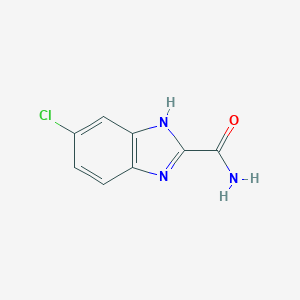
2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2)-(3-Trifluoromethylphenyl)guanine is a synthetic compound that belongs to the class of guanine derivatives. Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA. The addition of a trifluoromethylphenyl group to the guanine molecule enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-(3-Trifluoromethylphenyl)guanine typically involves the selective functionalization of the N2 position of guanine. One common method is reductive amination, where guanine is reacted with 3-trifluoromethylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . This reaction selectively modifies the N2-amine of guanine, leaving other nucleobases unaffected.
Industrial Production Methods
Industrial production of N(2)-(3-Trifluoromethylphenyl)guanine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N(2)-(3-Trifluoromethylphenyl)guanine can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield guanine and 3-trifluoromethylphenylamine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted guanine derivatives, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
N(2)-(3-Trifluoromethylphenyl)guanine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N(2)-(3-Trifluoromethylphenyl)guanine involves its interaction with specific molecular targets, such as riboswitches in bacterial RNA . The compound binds to the riboswitch with high affinity, disrupting its normal function and leading to the regulation of gene expression . This interaction can inhibit bacterial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
N(2)-(3-Trifluoromethylphenyl)guanine can be compared to other guanine derivatives, such as:
N(2)-acetylguanine: Similar in structure but with an acetyl group instead of a trifluoromethylphenyl group.
N(2)-phenoxyacetyl guanine: Another derivative with a phenoxyacetyl group.
N(2)-isobutyrylguanine: Contains an isobutyryl group.
These compounds share similar chemical properties but differ in their specific interactions and applications. N(2)-(3-Trifluoromethylphenyl)guanine is unique due to its trifluoromethylphenyl group, which enhances its binding affinity and specificity for certain molecular targets .
Properties
CAS No. |
123994-68-3 |
|---|---|
Molecular Formula |
C12H8F3N5O |
Molecular Weight |
295.22 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
InChI Key |
IOWPKEYIXBBDOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
Isomeric SMILES |
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
Synonyms |
N(2)-(3-trifluoromethylphenyl)guanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
![9-Borabicyclo[3.3.1]nonane,9-[(1-methylethyl)thio]-](/img/structure/B45033.png)


![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)

![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)


